3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate;nickel(2+)

Description

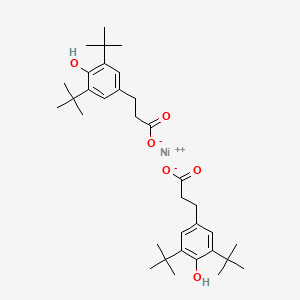

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoate;nickel(2+) is a nickel(II) complex featuring two 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate ligands. The compound is characterized by its bulky tert-butyl substituents, which confer steric hindrance and enhance thermal stability, and a phenolic hydroxyl group that acts as a potent antioxidant by donating hydrogen atoms to neutralize free radicals . The nickel center likely contributes to UV stabilization by quenching excited states or decomposing peroxides in polymer matrices, making it valuable in materials science for applications such as plastic additives or light stabilizers .

Properties

CAS No. |

55868-93-4 |

|---|---|

Molecular Formula |

C34H50NiO6 |

Molecular Weight |

613.4 g/mol |

IUPAC Name |

3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate;nickel(2+) |

InChI |

InChI=1S/2C17H26O3.Ni/c2*1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6;/h2*9-10,20H,7-8H2,1-6H3,(H,18,19);/q;;+2/p-2 |

InChI Key |

XWWUAVXFGRSGLF-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)[O-].CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)[O-].[Ni+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate typically involves the base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester. This intermediate undergoes high-temperature transesterification with stearyl alcohol to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale transesterification processes, where the intermediate butyl-phloretic ester is reacted with stearyl alcohol under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Ditert-butyl-4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of products, depending on the substituents introduced .

Scientific Research Applications

3-(3,5-Ditert-butyl-4-hydroxyphenyl)propanoate;nickel(2+) has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate;nickel(2+) involves its antioxidant properties, which help neutralize free radicals and prevent oxidative damage. The nickel(2+) component acts as a catalyst in various chemical reactions, enhancing the efficiency and selectivity of these processes. The molecular targets and pathways involved include the stabilization of reactive intermediates and the facilitation of electron transfer reactions .

Comparison with Similar Compounds

Nickel Bis[monoethyl(3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate] (Irgastab-2002)

- Molecular Formula : C₃₄H₅₂NiO₈P₂ .

- Functional Groups: Phosphonate ester, phenolic hydroxyl, nickel(II) center.

- Applications : Widely used as a light stabilizer in plastics due to its UV resistance and efficient metal chelation via phosphonate groups .

- Comparison: Unlike the propanoate derivative, Irgastab-2002’s phosphonate ligands enhance metal coordination strength, improving durability under prolonged UV exposure. However, the propanoate analogue may exhibit better solubility in non-polar polymers due to its hydrocarbon-rich structure .

Octadecyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoate

- Molecular Formula : C₃₅H₆₂O₃ .

- Functional Groups: Phenolic antioxidant, long-chain alkyl ester.

- Applications : Used as a plastic additive and pharmaceutical secondary standard. The stearyl (octadecyl) group increases lipophilicity, enabling slow migration in polymer matrices .

- Comparison : While lacking a metal center, this ester form emphasizes the role of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety in radical scavenging. The nickel complex, however, offers synergistic stabilization through both antioxidant and metal-mediated mechanisms .

5,5′-Thiobis(2-tert-butyl-4-methylphenol)

- Molecular Formula : C₂₂H₃₀O₂S .

- Functional Groups: Thioether bridge, phenolic antioxidants.

- Applications: Antioxidant in biological and industrial contexts. The sulfur bridge enhances radical scavenging efficiency compared to single phenolic units .

- Comparison: Unlike the nickel-propanoate complex, this compound lacks metal coordination but demonstrates how structural modifications (e.g., thioether linkages) can optimize antioxidant performance.

Data Table: Key Comparative Properties

| Compound | Molecular Formula | Key Functional Groups | Primary Applications | Stability Features |

|---|---|---|---|---|

| 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoate;nickel(2+) | Ni(C₂₀H₃₀O₃)₂ | Phenolic, propanoate, nickel(II) | Polymer stabilizer, antioxidant | High thermal/UV stability |

| Irgastab-2002 | C₃₄H₅₂NiO₈P₂ | Phosphonate, nickel(II) | Light stabilizer in plastics | Superior UV resistance |

| Octadecyl propanoate derivative | C₃₅H₆₂O₃ | Phenolic, long-chain ester | Plastic additive | Lipophilic, slow migration |

| 5,5′-Thiobis(2-tert-butyl-4-methylphenol) | C₂₂H₃₀O₂S | Thioether, phenolic | Antioxidant | Enhanced radical scavenging |

Biological Activity

The compound 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate;nickel(2+) is a complex of nickel with a derivative of a phenolic compound that has garnered attention for its biological activities, particularly in the context of antioxidant properties and potential therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Chemical Name: 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate;nickel(2+)

Molecular Formula: C17H26O3Ni

Molecular Weight: 335.17 g/mol

CAS Number: Not available

The compound features a nickel ion coordinated with a phenolic propanoate moiety, which is known for its antioxidant properties. The presence of the bulky tert-butyl groups enhances the stability and solubility of the compound in various media.

Antioxidant Properties

Research indicates that 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate exhibits significant antioxidant activity. This is primarily attributed to the presence of the hydroxyphenyl group, which can donate hydrogen atoms to free radicals, thus neutralizing them. Studies have shown that this compound can effectively scavenge reactive oxygen species (ROS), contributing to its potential protective effects against oxidative stress-related diseases.

Antifungal Activity

A notable study highlighted the antifungal properties of related compounds derived from 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate . Specifically, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate demonstrated significant antagonistic activity against Candida albicans and Aspergillus niger , suggesting that derivatives may be developed as antifungal agents. The optimization of production conditions led to a 2.48-fold increase in antifungal metabolite yield from a soil bacterial isolate identified as Alcaligenes faecalis MT332429 .

Case Studies and Research Findings

-

Antioxidant Efficacy in Biological Systems

- A study investigated the antioxidant efficacy of phenolic compounds similar to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in cellular models. Results showed that these compounds significantly reduced lipid peroxidation and enhanced cell viability under oxidative stress conditions.

- Metabolism Studies

Data Tables

| Biological Activity | Compound | Test Organism | Result |

|---|---|---|---|

| Antioxidant | 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoate | Human fibroblasts | Significant reduction in ROS levels |

| Antifungal | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | Candida albicans | IC50 = 15 µg/ml |

| Metabolism | Rat model | N/A | Various metabolites identified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.